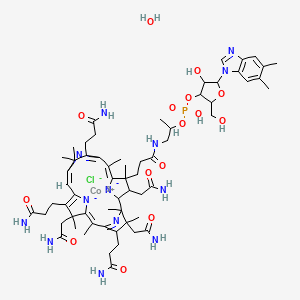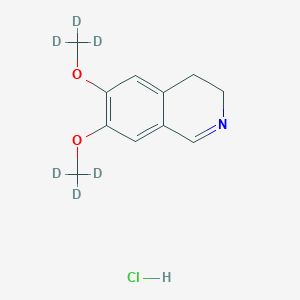
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride is a chemical compound with the molecular formula C11H13NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, which are deuterated (d3), and it exists as a hydrochloride salt. Isoquinoline derivatives are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Hydrogenation: Isoquinoline undergoes hydrogenation to form 3,4-dihydroisoquinoline.
Methoxylation: The 3,4-dihydroisoquinoline is then subjected to methoxylation at the 6 and 7 positions using methanol-d3 (deuterated methanol) in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinoline compounds.
Aplicaciones Científicas De Investigación
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the methoxy groups and deuteration.
3,4-Dihydroisoquinoline: A reduced form of isoquinoline without methoxy groups.
6,7-Dimethoxyisoquinoline: A non-deuterated version with methoxy groups at the 6 and 7 positions.
The uniqueness of this compound lies in its specific substitution pattern and deuteration, which can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
233.72 g/mol |
Nombre IUPAC |
6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H/i1D3,2D3; |
Clave InChI |
PQXVEYYRJHMTEV-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C2C=NCCC2=C1)OC([2H])([2H])[2H].Cl |
SMILES canónico |
COC1=C(C=C2C=NCCC2=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


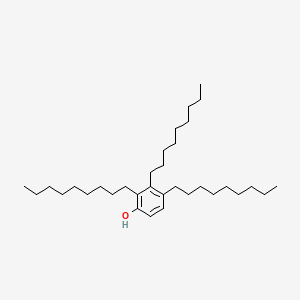

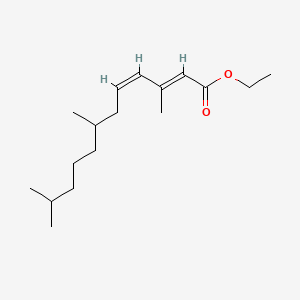

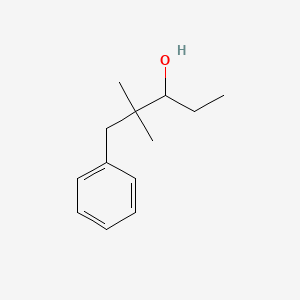
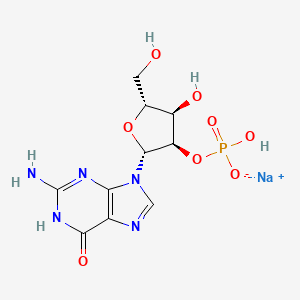


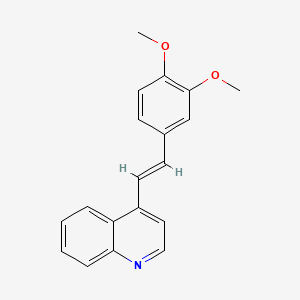
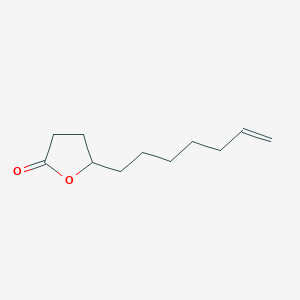
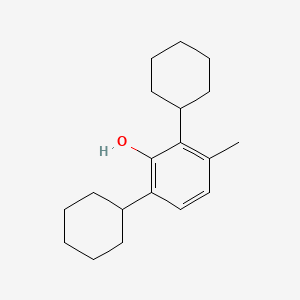

![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
